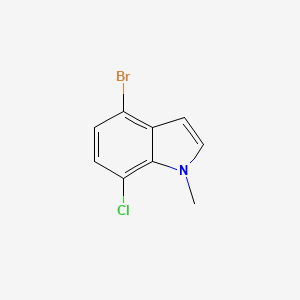![molecular formula C8H15ClN2O B2579485 [5-(t-Butyl)oxazol-4-yl]methanamine hydrochloride CAS No. 2305252-01-9](/img/structure/B2579485.png)
[5-(t-Butyl)oxazol-4-yl]methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[5-(t-Butyl)oxazol-4-yl]methanamine hydrochloride” is a chemical compound with the CAS Number: 2305252-01-9 . It has a molecular weight of 190.67 . The compound is a powder and is stored at a temperature of 4 degrees Celsius .
Molecular Structure Analysis
The InChI code for “[5-(t-Butyl)oxazol-4-yl]methanamine hydrochloride” is1S/C8H14N2O.ClH/c1-8(2,3)7-6(4-9)10-5-11-7;/h5H,4,9H2,1-3H3;1H . This indicates that the compound has a structure with one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . Physical And Chemical Properties Analysis
“[5-(t-Butyl)oxazol-4-yl]methanamine hydrochloride” is a powder and is stored at a temperature of 4 degrees Celsius . It has a molecular weight of 190.67 .Applications De Recherche Scientifique
Oxazolidinones and Related Compounds
Oxazolidinones in Antimicrobial Research Oxazolidinones, a novel class of synthetic antimicrobial agents, have garnered attention for their unique mechanism of protein synthesis inhibition, displaying bacteriostatic activity against significant human pathogens, including resistant strains. Linezolid, a member of this class, demonstrates high oral bioavailability, favorable pharmacokinetics, and toxicity profiles, making it a potent candidate for treating infections caused by resistant gram-positive organisms. Its development underscores the oxazolidinones' role in addressing antibiotic resistance, a pressing concern in medical research and public health (Diekema & Jones, 2000).
Safety and Hazards
Propriétés
IUPAC Name |
(5-tert-butyl-1,3-oxazol-4-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c1-8(2,3)7-6(4-9)10-5-11-7;/h5H,4,9H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWQYSBLNGDOQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(N=CO1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(t-Butyl)oxazol-4-yl]methanamine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B2579402.png)
![3-Benzo[1,3]dioxol-5-yl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one](/img/structure/B2579403.png)
![N-(3-chlorophenyl)-2-[3-(4-methoxyphenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]acetamide](/img/structure/B2579404.png)
![4-((4-Fluorophenyl)sulfonyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2579405.png)

![N1-(2-(diethylamino)ethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2579410.png)


![N-(2,5-dimethoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2579414.png)
![2-((4-acetylphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzoate](/img/structure/B2579417.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2579423.png)
![N-(4-chlorophenyl)-2-[3-(4-ethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2579424.png)
![5-Oxaspiro[2.4]heptane-2-carbaldehyde](/img/structure/B2579425.png)